

Spectroscopic Characterization of (S)-2-Aminoundecanoic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	(S)-2-Aminoundecanoic acid
CAS No.:	1254251-27-8
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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the chiral, non-proteinogenic amino acid, **(S)-2-Aminoundecanoic acid**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering insights into the structural elucidation of this long-chain amino acid.

Introduction to (S)-2-Aminoundecanoic Acid

(S)-2-Aminoundecanoic acid, a member of the alpha-amino acid family, is distinguished by its nine-carbon aliphatic side chain. Its molecular formula is $C_{11}H_{23}NO_2$, with a molecular weight of 201.31 g/mol [1]. The presence of a chiral center at the alpha-carbon, along with its amphiphilic nature, makes it a molecule of interest in various fields, including peptide synthesis, drug delivery, and material science. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for understanding its behavior in different chemical

environments. This guide outlines the expected spectroscopic signatures of **(S)-2-Aminoundecanoic acid** and the underlying principles for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (^1H NMR) and carbon atoms (^{13}C NMR).

^1H NMR Spectroscopy

The ^1H NMR spectrum of **(S)-2-Aminoundecanoic acid** is characterized by signals corresponding to the protons of the undecyl chain, the α -proton, the amine group, and the carboxylic acid. The choice of a suitable deuterated solvent is crucial, as amino acids often exhibit limited solubility in common organic solvents like chloroform-d (CDCl_3).^[2] Deuterated water (D_2O) or dimethyl sulfoxide- d_6 ($\text{DMSO-}d_6$) are frequently employed.^[2] In D_2O , the labile protons of the amine (NH_2) and carboxylic acid (COOH) groups will exchange with deuterium, causing their signals to disappear from the spectrum.

Predicted ^1H NMR Data for **(S)-2-Aminoundecanoic Acid**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
-CH ₃ (C11)	~0.88	Triplet (t)	~7.0	Terminal methyl group of the alkyl chain.
-(CH ₂) ₇ - (C4-C10)	~1.26	Multiplet (m)	-	Overlapping signals of the methylene groups.
-CH ₂ - (C3)	~1.65	Multiplet (m)	-	Methylene group β to the α -carbon.
-CH- (C2)	~3.70	Triplet (t)	~6.5	The α -proton, deshielded by the adjacent amino and carboxyl groups.
-NH ₂	Variable (broad)	Singlet (s)	-	Chemical shift is concentration and solvent dependent; exchanges in D ₂ O.
-COOH	Variable (broad)	Singlet (s)	-	Chemical shift is concentration and solvent dependent; exchanges in D ₂ O.

Experimental Protocol for ¹H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-2-Aminoundecanoic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a reference standard like TSP-d₄) in a 5 mm NMR tube.[3]
- Instrument Setup: Acquire the spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
- Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. If necessary, employ solvent suppression techniques, particularly when using H₂O/D₂O mixtures.[3]
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard.[4]

Figure 1: Predicted ¹H NMR chemical shifts for **(S)-2-Aminoundecanoic acid**.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. The spectrum of **(S)-2-Aminoundecanoic acid** will show distinct signals for the carbonyl carbon, the α-carbon, and the individual carbons of the long alkyl chain, which may overlap. The use of formic acid as a non-deuterated solvent has been reported for obtaining ¹³C NMR spectra of polar compounds like amino acids.[5]

Predicted ¹³C NMR Data for **(S)-2-Aminoundecanoic Acid**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
C=O (C1)	~175	Carbonyl carbon of the carboxylic acid.
-CH- (C2)	~55	The α -carbon, attached to the amino and carboxyl groups.
-(CH ₂) _n -	~22-34	Overlapping signals of the methylene carbons in the alkyl chain.
-CH ₃ (C11)	~14	Terminal methyl carbon of the alkyl chain.

Experimental Protocol for ¹³C NMR Spectroscopy:

- **Sample Preparation:** Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of solvent) to compensate for the lower natural abundance of the ¹³C isotope.
- **Instrument Setup:** Use a broadband probe to acquire the ¹³C spectrum.
- **Data Acquisition:** Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals, simplifying the spectrum. Longer acquisition times are typically required.
- **Data Processing:** Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent signal.[4]

Figure 2: Predicted ¹³C NMR chemical shifts for **(S)-2-Aminoundecanoic acid**.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For solid samples like amino acids, the KBr pellet method is a common sample preparation technique.[6][7]

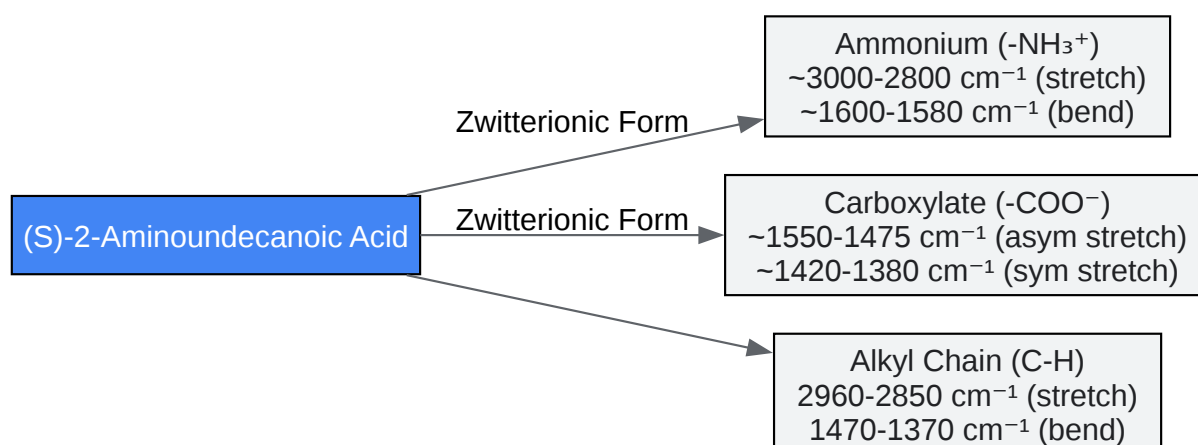
Expected IR Absorption Bands for **(S)-2-Aminoundecanoic Acid**

In the solid state, amino acids typically exist as zwitterions ($\text{H}_3\text{N}^+\text{-CHR-COO}^-$). This significantly influences the IR spectrum.

Wavenumber (cm^{-1})	Vibration	Functional Group	Notes
3400-3250 (broad, m)	N-H stretch	Amino group ($-\text{NH}_2$)	In non-zwitterionic form.
3300-2500 (broad, m)	O-H stretch	Carboxylic acid ($-\text{COOH}$)	Very broad due to hydrogen bonding.
~3000-2800 (broad)	N-H stretch	Ammonium ion ($-\text{NH}_3^+$)	Characteristic of the zwitterionic form.
2960-2850 (s)	C-H stretch	Alkyl chain ($-\text{CH}_2$, $-\text{CH}_3$)	Strong absorptions from the long undecyl chain.[8]
~1760-1690 (s)	C=O stretch	Carboxylic acid ($-\text{COOH}$)	In non-zwitterionic form.
~1600-1580 (s)	N-H bend	Ammonium ion ($-\text{NH}_3^+$)	Asymmetric deformation.
~1550-1475 (s)	C=O stretch	Carboxylate ($-\text{COO}^-$)	Asymmetric stretching in the zwitterionic form.
~1420-1380 (m)	C=O stretch	Carboxylate ($-\text{COO}^-$)	Symmetric stretching in the zwitterionic form.
1470-1450 (m)	C-H bend	Alkyl chain ($-\text{CH}_2$)	Scissoring vibration. [8]
~1370 (m)	C-H bend	Alkyl chain ($-\text{CH}_3$)	Symmetric bending (umbrella) mode.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

- Sample Preparation: Grind 1-2 mg of **(S)-2-Aminoundecanoic acid** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]
- Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.



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Figure 3: Key functional groups and their expected IR vibrational frequencies.

Mass Spectrometry (MS)

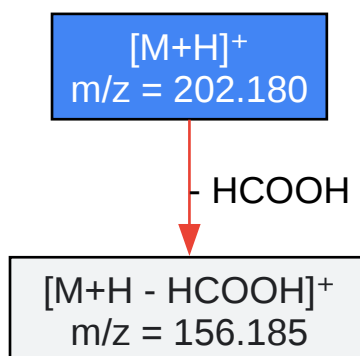
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, as it typically produces the protonated molecular ion $[\text{M}+\text{H}]^+$ with minimal fragmentation.[9][10]

Predicted Mass Spectrometry Data for **(S)-2-Aminoundecanoic Acid** (Positive Ion ESI-MS)

m/z Value	Ion	Notes
202.180	$[M+H]^+$	Protonated molecular ion. Calculated for $C_{11}H_{24}NO_2^+$.
156.185	$[M+H - HCOOH]^+$ or $[M+H - 46]^+$	A characteristic fragment resulting from the loss of formic acid (the carboxyl group).[11]

Experimental Protocol for ESI-MS:

- Sample Preparation: Prepare a dilute solution of **(S)-2-Aminoundecanoic acid** (e.g., 10-100 $\mu\text{g/mL}$) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[12]
- Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer. A high voltage is applied to the ESI needle, generating a fine spray of charged droplets.
- Mass Analysis: As the solvent evaporates, gas-phase ions ($[M+H]^+$) are formed and directed into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.



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Figure 4: Predicted primary fragmentation pathway in positive ion ESI-MS.

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the well-established principles of NMR, IR, and MS analysis of amino acids and long-chain aliphatic compounds. This information serves as a robust framework for the identification and characterization of **(S)-2-Aminoundecanoic acid**. Researchers are encouraged to use this guide as a reference for interpreting their own experimental data, ensuring the structural integrity of this valuable chemical entity in their scientific endeavors.

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